6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
Overview
Description
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11F2N . It is used as a reactant in the preparation of fluorinated building blocks based on spiroheptane scaffold .
Molecular Structure Analysis
The molecular structure of this compound consists of a spiro[3.3]heptane ring system with two fluorine atoms attached to the carbon atom at the 6-position . The InChI code for this compound is 1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 183.63 .Scientific Research Applications
Synthesis and Building Blocks
- Multigram Synthesis of Advanced Building Blocks : 6,6-Difluorospiro[3.3]heptane scaffold, a conformationally restricted isostere of gem-difluorocycloalkanes, has been synthesized using a convergent synthesis strategy. This methodology allows for the creation of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks, highlighting its utility in constructing complex molecular structures (Olifir et al., 2020).
Novel Compound Synthesis
- Synthesis of Novel Diazaspiroheptanes : The development of 2,6-diazaspiro[3.3]heptanes, a type of spirocyclic compound, showcases the versatility of the spiro[3.3]heptane framework in synthetic chemistry. These compounds are synthesized via reductive amination of aldehydes, demonstrating the scaffold's adaptability in forming diverse chemical structures (Hamza et al., 2007).
Application in Drug Discovery
- Building Blocks for Drug Discovery : The synthesis of azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, utilizes the spiro[3.3]heptane framework. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, signifying the application of spiro[3.3]heptane derivatives in medicinal chemistry (Wipf et al., 2004).
Fluorescence and Electroluminescence
- Photophysical Properties and Self-Assembly : A study on polyfluorene derivatives with amine groups related to 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride showed significant insights into their photophysical properties and self-assembly behaviors. These findings are crucial for understanding molecular ordering and device fabrication in optoelectronics (Guo et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of fluorinated building blocks based on spiroheptane scaffold .
Mode of Action
It is known to be involved in the deoxofluorination of sterically hindered ketones using XtalFluor-M reagent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride . .
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptan-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-5(10)2-6;/h5H,1-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXFNNVWYZNJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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